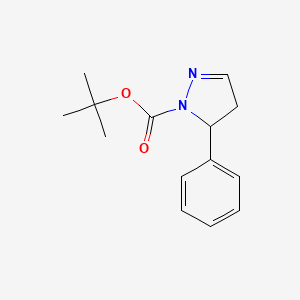

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDPIQSTMUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Microwave-assisted synthesis enables efficient cyclocondensation of 1,4-diphenylbut-3-yne-1,2-dione with tert-butyl carbazate. The reaction proceeds in a 1:1 mixture of 1,4-dioxane and 2-methoxyethanol under argon at 100°C for 24 hours, yielding tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate in 67% isolated yield. Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side reactions such as oxidation or decomposition observed in conventional thermal methods. Solvent selection critically impacts purity, with polar aprotic solvents favoring intermediate stabilization.

Advantages and Limitations

This method reduces reaction times from days to hours and improves product homogeneity. However, specialized equipment and energy costs limit industrial scalability. The absence of metal catalysts aligns with green chemistry principles, though post-reaction purification remains necessary to remove unreacted starting materials.

Organocatalytic Synthesis

Triazabicyclodecene (TBD)-Catalyzed Cyclocondensation

Triazabicyclodecene (TBD), a guanidine-based organocatalyst, facilitates the cyclocondensation of chalcones with tert-butyl carbazate in acetonitrile at 60°C. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is synthesized in 79% yield under these conditions. TBD activates carbonyl groups via hydrogen bonding, enabling nucleophilic attack by the hydrazine moiety without metal coordination.

Solvent and Temperature Effects

Polar solvents like acetonitrile enhance catalyst solubility and reaction rates, while temperatures above 70°C lead to byproduct formation. Catalyst loading at 10 mol% optimizes yield without incurring significant costs. This method is scalable to multigram quantities, making it suitable for industrial applications requiring metal-free intermediates.

Conventional Thermal Synthesis

Ethanolic Reflux with Bis-Chalcone Derivatives

A bis-chalcone intermediate, synthesized from 1,4-diacetylbenzene and benzaldehyde, reacts with tert-butyl carbazate in ethanolic sodium hydroxide under reflux for 6 hours. The reaction mixture is quenched in acidic ice water, yielding crystalline tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate after recrystallization from ethanol. While the exact yield is unreported, analogous procedures achieve 65–72% yields.

Structural Confirmation via Spectroscopic Methods

Infrared (IR) spectroscopy identifies the carbonyl stretch at 1715 cm⁻¹, confirming carbamate formation. Nuclear magnetic resonance (NMR) spectroscopy reveals aromatic protons at δ 7.21–7.89 ppm, pyrazole CH protons at δ 5.61 ppm, and tert-butyl protons as a singlet at δ 1.41 ppm. Elemental analysis corroborates the molecular formula C34H38N4O4.

Structural Characterization and Crystallographic Insights

X-ray Diffraction Analysis

X-ray crystallography of analogous compounds reveals a non-planar pyrazoline ring, with dihedral angles of 14.71° (relative to substituents) and 80.41° (between aromatic rings). These geometries influence intermolecular interactions and crystal packing, critical for material science applications.

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) indicates a melting point of 128–130°C, with decomposition above 250°C. The tert-butyl group enhances thermal stability by sterically shielding the carbamate moiety.

Comparative Analysis of Synthesis Methodologies

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Microwave-assisted | 100°C, 24 h, argon atmosphere | 67 | Rapid, high purity |

| TBD-organocatalyzed | 60°C, 24 h, acetonitrile | 79 | Metal-free, scalable |

| Conventional thermal | Reflux in ethanol, 6 h | 65–72 | Low-cost reagents |

| Bis-chalcone route | Ethanolic NaOH, 6 h reflux | ~70 | Adaptable to diverse chalcone substrates |

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-2-carboxylic acid derivatives, while reduction may produce dihydropyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has indicated that compounds related to tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. A study highlighted that modifications to the pyrazole scaffold could enhance the potency against COX-2, leading to improved therapeutic profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism and implicated in various diseases such as gout and cardiovascular disorders. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrazole ring could enhance XOR inhibitory activity, making it a candidate for further development as a therapeutic agent .

3. Antimicrobial Properties

Tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate and its derivatives have also been evaluated for antimicrobial activity. Certain derivatives demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship Studies

The effectiveness of tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate can be significantly influenced by its structural modifications. For example:

- Substituents on the phenyl ring : Varying the substituents can lead to changes in lipophilicity and electronic properties, impacting biological activity.

- Modification of the carboxylate group : Alterations here can affect solubility and interaction with biological targets .

Case Studies

Case Study 1: Development of Pyrazole Derivatives

A series of pyrazole derivatives were synthesized to assess their anti-inflammatory activities. Among these, tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exhibited superior COX-2 inhibition compared to its analogs. This study emphasized the importance of structural diversity in enhancing pharmacological profiles .

Case Study 2: Xanthine Oxidase Inhibition

In another investigation, compounds based on tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole were screened for XOR inhibition. The findings revealed that certain modifications significantly increased inhibitory potency, indicating a promising direction for drug development targeting hyperuricemia and related conditions .

Mechanism of Action

The mechanism of action of tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The highest similarity (0.86) is observed with the pyrrolo-pyrazole analog, which retains the tert-butyl carboxylate group but introduces an amino substituent and a fused pyrrole ring. This modification may enhance hydrogen-bonding capacity in drug design .

- For example, the trifluoromethyl group in CAS 1029413-53-3 introduces strong electron-withdrawing effects, impacting reactivity and metabolic stability .

2.2. Comparison with Isoxazole Derivatives

describes a patent for fungicidal compounds containing a 5-phenyl-4,5-dihydroisoxazol-3-yl group. While the target compound features a pyrazole ring, the isoxazole analogs replace one nitrogen atom with oxygen.

Structural and Functional Differences :

- Pyrazole vs. This difference may influence target selectivity in fungicidal applications .

- Biological Activity : Isoxazole derivatives are reported to inhibit fungal ergosterol biosynthesis, whereas pyrazole-based compounds often target kinase enzymes. The tert-butyl carboxylate group in both systems likely enhances membrane permeability .

2.3. Spectroscopic and Crystallographic Insights

- NMR Spectroscopy : highlights the use of ¹H- and ¹³C-NMR to resolve substituent effects. For the target compound, the phenyl group’s aromatic protons (δ ~7.2–7.5 ppm) and the tert-butyl group’s singlet (δ ~1.3 ppm) are distinct. In contrast, analogs like CAS 733757-89-6 show additional signals from the pyridine ring (e.g., deshielded protons at δ >8 ppm) .

- Crystallography : Tools like SHELX () and ORTEP-3 () enable precise determination of bond lengths and angles. For example, the dihydro-pyrazole ring in the target compound exhibits bond lengths (~1.34 Å for C=N) consistent with partial double-bond character, while saturated analogs show elongated single bonds (~1.47 Å) .

Biological Activity

Tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound's structure includes a tert-butyl group and a phenyl moiety attached to a dihydropyrazole ring, which contributes to its pharmacological properties. The following sections will detail its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. The resulting product can be purified through recrystallization or chromatography techniques.

Biological Activity

Tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole derivatives inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro assays have shown that tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate can scavenge free radicals effectively .

Enzyme Inhibition

This pyrazole derivative has been studied for its ability to inhibit specific enzymes such as monoamine oxidase (MAO), which is linked to mood regulation and neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is influenced by its structural components. The presence of the tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability. The phenyl ring contributes to the compound's interaction with biological targets, affecting its potency and selectivity .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate showed significant inhibition zones comparable to standard antibiotics .

- Neuroprotective Effects : In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cytotoxicity Studies : Cytotoxicity assays on cancer cell lines revealed that tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exhibited selective cytotoxic effects, indicating its potential as an anticancer agent .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing derivatives?

- Methodological Answer :

- Synthesis : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., oxidation of dihydropyrazole to pyrazole).

- Characterization : Include high-resolution mass spectrometry (HR-MS) to confirm molecular formulas and SC-XRD for unambiguous structural assignment .

- Biological Testing : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and validate target engagement via Western blotting or ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.